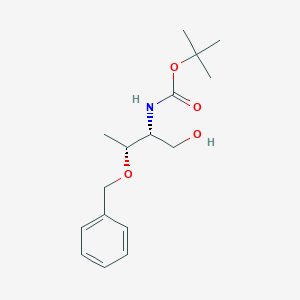

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate

Descripción general

Descripción

Tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H25NO4 and its molecular weight is 295.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula CHNO and a molecular weight of 295.37 g/mol, includes a tert-butyl group, a benzyloxy substituent, and a hydroxybutan-2-yl moiety. Its biological activity has garnered interest for various applications, particularly in the synthesis of pharmaceuticals and as an intermediate in organic reactions.

- IUPAC Name : this compound

- CAS Number : 133565-43-2

- Molecular Weight : 295.37 g/mol

- Purity : Typically around 95%-98% in commercial preparations.

Potential Biological Activities

- Cytotoxicity : Related compounds have demonstrated cytotoxic effects against human carcinoma cell lines. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate is noted for its cytotoxic activity linked to the natural product jaspine B, which has been isolated from sponges and shows promise in cancer treatment .

- Antimalarial Activity : Certain derivatives of similar structures have exhibited antimalarial properties. The presence of specific functional groups has been crucial for enhancing biological activity .

- Synthesis of Natural Products : The compound serves as an important intermediate in synthesizing various natural products, which may possess therapeutic properties .

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute significantly to its biological activity:

| Structural Feature | Functionality |

|---|---|

| Tert-butyl group | Enhances lipophilicity and stability |

| Benzyloxy group | Potential for interactions with biological targets |

| Hydroxybutan moiety | Contributes to hydrogen bonding and receptor binding |

Comparative Analysis with Analogous Compounds

To better understand the potential of this compound, we can compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (S)-Benzyl (1-hydroxypropan-2-yl)carbamate | 66674-16-6 | 0.89 | Lacks tert-butyl group |

| (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate | 23680-31-1 | 0.87 | Different stereochemistry at chiral centers |

| (S)-benzyloxycarbonyl-L-alanine | 65806-90-8 | 0.87 | Simpler structure without hydroxybutan moiety |

This table highlights the uniqueness of this compound in terms of its complex structure and potential functionalities.

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research provides insight into its potential applications:

- Cytotoxic Activity Study : A study on jaspine B derivatives indicated that modifications like carbamate formation can enhance cytotoxicity against cancer cell lines .

- Synthetic Pathways : Research detailing synthetic routes emphasizes the importance of stereochemical control to yield biologically active compounds efficiently .

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

1. Intermediate in Organic Synthesis

tert-Butyl ((2R,3R)-3-(benzyloxy)-1-hydroxybutan-2-yl)carbamate serves as a versatile intermediate in the synthesis of various complex organic molecules. Its structure allows for the introduction of diverse functional groups through reactions such as:

- Nucleophilic Substitution : The carbamate moiety can be modified to introduce various nucleophiles, facilitating the synthesis of derivatives with enhanced biological activity.

- Amidation Reactions : The compound can be utilized in C–N bond formation, which is crucial for developing new pharmaceuticals .

Biological Activities

2. Antiviral Research

Recent studies indicate that compounds related to tert-butyl carbamates exhibit antiviral properties, particularly against HIV. The modification of the P1 position in protease inhibitors has shown enhanced potency against resistant variants of HIV-1, suggesting that similar structural motifs may enhance therapeutic efficacy .

3. Potential Therapeutic Uses

The compound's structural features make it a candidate for further development into therapeutics targeting various diseases. For instance:

- Anticancer Agents : Structural modifications could lead to derivatives with selective cytotoxicity against cancer cells.

- Neuroprotective Agents : Research into similar compounds has indicated potential neuroprotective effects, warranting further investigation into their mechanisms of action.

Case Studies and Research Findings

Propiedades

IUPAC Name |

tert-butyl N-[(2R,3R)-1-hydroxy-3-phenylmethoxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-12(20-11-13-8-6-5-7-9-13)14(10-18)17-15(19)21-16(2,3)4/h5-9,12,14,18H,10-11H2,1-4H3,(H,17,19)/t12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDBGDZAKNELGW-TZMCWYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133938 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133565-43-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133565-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1R,2R)-1-(hydroxymethyl)-2-(phenylmethoxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.